{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile
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Overview
Description
UR-12460 is a small molecule drug that acts as a platelet-activating factor receptor antagonist. It was initially developed by Noucor Health SA for potential therapeutic applications in cardiovascular diseases, particularly thromboembolism . The compound has been studied for its ability to inhibit platelet-activating factor-induced responses, which are implicated in various inflammatory and cardiovascular conditions .
Preparation Methods
The synthesis of UR-12460 involves the preparation of 1-[(N-diphenylaminoacetyl]-4-[(2-methyl-3-pyridyl)cyanomethyl]methyl)piperazine . The synthetic route typically includes the following steps:
Formation of the piperazine core: This involves the reaction of appropriate starting materials to form the piperazine ring.
Introduction of the cyanomethyl group: This step involves the addition of the cyanomethyl group to the piperazine ring.
Acylation: The final step involves the acylation of the piperazine derivative to introduce the diphenylaminoacetyl group.
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
UR-12460 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a model molecule to study the effects of platelet-activating factor receptor antagonists.
Biology: It is used in biological studies to understand the role of platelet-activating factor in inflammatory responses.
Industry: The compound is used in the development of new drugs targeting platelet-activating factor receptors.
Mechanism of Action
UR-12460 exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various physiological processes, including platelet aggregation, inflammation, and vascular permeability . By blocking this receptor, UR-12460 inhibits the actions of platelet-activating factor, thereby reducing inflammation and preventing platelet aggregation . The molecular targets and pathways involved include the inhibition of platelet-activating factor-induced signaling cascades, which are crucial for the compound’s therapeutic effects .
Comparison with Similar Compounds
UR-12460 is compared with other platelet-activating factor receptor antagonists such as BB-823 and lexipafant . While all these compounds share a common mechanism of action, UR-12460 is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties . The similar compounds include:
Lexipafant: A well-known platelet-activating factor receptor antagonist used in various clinical studies.
UR-12460’s uniqueness lies in its specific binding affinity and selectivity for the platelet-activating factor receptor, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H29N5O |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-[4-[2-(benzhydrylamino)acetyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C27H29N5O/c1-21-24(13-8-14-29-21)25(19-28)31-15-17-32(18-16-31)26(33)20-30-27(22-9-4-2-5-10-22)23-11-6-3-7-12-23/h2-14,25,27,30H,15-18,20H2,1H3 |
InChI Key |
RJKFZZBPTCGMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CNC(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
1-((N-diphenylmethyl)aminoacetyl)-4-((2-methyl-3-pyridyl)cyanomethyl)piperazine UR 12460 UR-12460 |
Origin of Product |
United States |
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